molecular formula C22H25ClN4OS B2415767 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide CAS No. 1421524-29-9

1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2415767
M. Wt: 428.98
InChI Key: CPLNEOMDZYDFSI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H25ClN4OS and its molecular weight is 428.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives related to 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide and found that some compounds exhibited significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Characterization

Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis of compounds structurally similar to the subject chemical, providing insights into the structural characterization of such compounds using single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activity of Derivatives

Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, which are structurally related to the target compound, and found them to exhibit good antibacterial activity (Al-Smaisim, 2012).

Antimicrobial Studies on Linked Heterocyclics

A study by Reddy et al. (2010) developed linked heterocyclics containing pyrazole and demonstrated their effective antimicrobial activity against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Potential Antipsychotic Agents

Wise et al. (1987) researched on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with the target compound, and identified their potential as novel antipsychotic agents (Wise, Butler, Dewald, et al., 1987).

Synthesis and Characterization of Derivatives

Vovk et al. (2010) conducted research on the synthesis of pyrrole derivatives, providing a methodological perspective that could be relevant to the synthesis and characterization of the target compound (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).

Corrosion Inhibition

Fouda, Abdel‐Latif, Helal, and El-Hossiany (2021) explored the use of thiazole derivatives, closely related to the target compound, as corrosion inhibitors, highlighting their potential industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4OS/c1-15-13-16(2)27(26-15)21-25-19(14-29-21)9-12-24-20(28)22(10-3-4-11-22)17-5-7-18(23)8-6-17/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNEOMDZYDFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

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